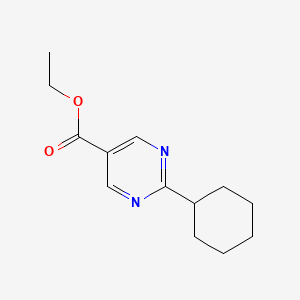

Ethyl 2-cyclohexylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyclohexylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl ester group at the 5-position and a cyclohexyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with cyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atoms with the cyclohexyl group. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the ester group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group or the cyclohexyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-cyclohexylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the target. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-cyclopropylpyrimidine-5-carboxylate: Similar structure but with a cyclopropyl group instead of a cyclohexyl group.

Ethyl 2-chloropyrimidine-5-carboxylate: Contains a chlorine atom at the 2-position instead of a cyclohexyl group.

Ethyl 2,4-dichloropyrimidine-5-carboxylate: Contains chlorine atoms at both the 2- and 4-positions

Uniqueness

Ethyl 2-cyclohexylpyrimidine-5-carboxylate is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical and biological properties. The cyclohexyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new molecules with desirable properties .

Biological Activity

Ethyl 2-cyclohexylpyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with cyclohexyl groups. Various methods have been explored to optimize yields and purity, often utilizing techniques such as refluxing in organic solvents and chromatographic purification.

Pharmacological Properties

This compound exhibits several notable pharmacological activities:

- Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of this compound possess significant anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For instance, some derivatives showed a COX-2 selectivity index higher than that of celecoxib, a well-known COX-2 inhibitor, indicating their potential as anti-inflammatory agents .

- Antidiabetic Properties : The compound has also been evaluated for its effects on glucose metabolism. In vivo studies in diabetic models showed that certain derivatives could effectively lower blood glucose levels comparable to established antidiabetic drugs like rosiglitazone .

- Antioxidant Activity : this compound and its derivatives have shown promising antioxidant properties. The DPPH radical scavenging method indicated high radical scavenging activity, suggesting a potential role in preventing oxidative stress-related diseases .

Case Studies

- In Vivo Studies on Diabetes : In experiments involving db/db mice, specific derivatives of this compound were tested for their ability to reduce hyperglycemia. The results indicated significant reductions in blood glucose levels, demonstrating the compound's efficacy as a potential treatment for type 2 diabetes .

- Inflammation Models : A series of compounds derived from this compound were evaluated in murine models for their anti-inflammatory effects. These studies revealed that certain derivatives could inhibit edema effectively, with inhibition percentages surpassing those of standard treatments like celecoxib .

Data Tables

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-cyclohexylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 |

InChI Key |

RSWNRXHZPPGNHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.